(5-cyclopentyl-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
(5-cyclopentyl-1H-pyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-8-6-11-12-9(8)7-3-1-2-4-7/h6-7H,1-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUAMGBPUGMZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action, target, and biochemical pathways of a compound depend on its specific structure and functional groups. In general, pyrazoles can interact with various enzymes, receptors, and other proteins in the body, leading to different biological effects .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical properties such as solubility, stability, and size. These properties can be influenced by various factors, including the presence of functional groups, the compound’s overall structure, and the physiological conditions in the body .
The result of a compound’s action can vary widely, from inhibiting or activating specific biochemical pathways to inducing or preventing certain physiological responses. This depends on the compound’s specific interactions with its targets .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence a compound’s stability, efficacy, and action. For example, certain environmental conditions can affect a compound’s solubility and therefore its bioavailability .
Biological Activity
(5-Cyclopentyl-1H-pyrazol-4-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is with a molecular weight of 190.25 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by occupying the active site or alter receptor function through allosteric binding, which can lead to various downstream biological effects.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo .
2. Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Derivatives of pyrazole have demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
| Activity | Tested Strains | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition Zone: 15 mm |
| Antifungal | Candida albicans | Inhibition Zone: 12 mm |
3. Anticancer Activity
Recent studies highlight the potential anticancer properties of this compound. It has been shown to inhibit the MYC-WDR5 interaction, a critical pathway in cancer cell proliferation. In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines by disrupting this interaction .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induced apoptosis |
| MCF-7 (Breast Cancer) | 9.7 | Cell cycle arrest at G1 phase |
Case Study 1: Anticancer Efficacy
In a study involving pancreatic ductal adenocarcinoma (PDAC) xenografts, the administration of this compound resulted in significant tumor regression compared to controls. This suggests its potential as a therapeutic agent targeting MYC-dependent tumors .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of pyrazole derivatives in a mouse model of acute inflammation. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with the compound .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new chemical entities.
- Chemical Reactions: It undergoes various reactions such as oxidation, reduction, and substitution, allowing for the modification of its structure to enhance desired properties.
2. Biology:
- Biological Activity: Research indicates that this compound may exhibit significant biological activities, including enzyme inhibition and receptor binding. It has been studied for its potential to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a role in inflammatory processes.
- Antidiabetic Effects: Some derivatives have shown promise in inhibiting α-glucosidase, potentially aiding in the management of postprandial hyperglycemia in diabetic patients.
3. Medicine:
- Therapeutic Properties: The compound is explored for anti-inflammatory and anticancer activities. Its interaction with specific biological targets may modulate pathways involved in disease processes.
- Drug Development: It serves as a lead compound for developing new therapeutics targeting various conditions, including cancer and inflammatory diseases.
4. Industry:
- Material Development: The unique chemical properties make it suitable for creating novel materials with specific functionalities. Its stability and reactivity are advantageous in industrial applications.
Case Studies
Several studies have highlighted the biological activity of related pyrazole compounds:
- COX Inhibition: A study on sulfonamide-containing pyrazole derivatives demonstrated significant inhibition of COX-2, suggesting structural modifications can enhance selectivity against cyclooxygenases.
- Antitubercular Activity: Research on pyrazole-coumarin derivatives indicated notable activity against Mycobacterium tuberculosis, showcasing the versatility of pyrazole derivatives.
- WDR5-MYC Interaction: Investigations into pyrazole compounds' binding affinities to WDR5 revealed critical interactions that may influence gene regulation involved in cancer pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and molecular properties of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine with three analogs from the literature:
Key Observations :
- Lipophilicity : The cyclopentyl group enhances lipophilicity compared to the trifluoromethyl or thiazole substituents, which may improve membrane permeability but reduce aqueous solubility .
- Conformational Flexibility : The fused pyrrolo-pyrazole derivative restricts rotational freedom, which could enhance target selectivity in drug design.
Preparation Methods
Synthesis of the 5-Cyclopentyl Pyrazole Core
Starting Materials: Cyclopentanone or cyclopentyl-substituted 1,3-dicarbonyl compounds are frequently used as precursors.
Method: The cyclopentyl-substituted 1,3-dicarbonyl compound undergoes condensation with hydrazine hydrate or substituted hydrazines under controlled temperature (often ambient to 60°C) in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. Acidic or basic catalysts may be used to promote ring closure.
Reaction Conditions: Typical reaction times range from several hours to overnight, with yields reported between 50-90% depending on conditions and purity of reagents.
Introduction of the Methanamine Group at the 4-Position
Approach: The 4-position of the pyrazole ring is functionalized by nucleophilic substitution or reductive amination techniques.
Solvents and Conditions: Reactions are typically carried out in solvents such as tetrahydrofuran (THF), ethyl acetate, or dichloromethane at temperatures ranging from 0°C to 60°C. Acidic or basic conditions are adjusted to optimize yield and selectivity.
Purification and Isolation
- After synthesis, the reaction mixtures are commonly quenched with ice or water, followed by extraction with organic solvents such as ethyl acetate.
- The organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- Final purification is achieved by recrystallization or chromatographic techniques to yield pure this compound.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclocondensation | Cyclopentanone or substituted 1,3-dicarbonyl + hydrazine hydrate | DMF, ethanol | Ambient to 60°C | 50-90 | Acid or base catalysis may be used |
| 2 | Halogenation (4-position) | Chlorinating agent (e.g., POCl3, SOCl2) | CH2Cl2, THF | 0-40°C | 60-85 | Forms 4-chloropyrazole intermediate |
| 3 | Nucleophilic substitution | Ammonia or amine source | THF, EtOAc, DCM | 0-60°C | 70-90 | Introduces methanamine group |
| 4 | Purification | Extraction, drying, recrystallization | Various | Room temperature | - | Ensures product purity |
Research Findings and Optimization Notes
Solvent Effects: Aprotic polar solvents such as DMF and N-methylpyrrolidone (NMP) enhance cyclocondensation efficiency by stabilizing intermediates and accelerating dehydration steps.
Catalyst Influence: Acidic additives (e.g., HCl, trifluoroacetic acid) improve yields in ring closure and amination steps by promoting protonation and facilitating nucleophilic attack.
Temperature Control: Mild temperatures (0–40°C) are preferred during sensitive substitution steps to avoid side reactions and decomposition.
Yield Optimization: Using equimolar or slight excess of hydrazine and amine reagents ensures complete conversion and high purity of the final product.
Safety Note: Avoiding lacrymatory intermediates such as halomethyl pyrazines is advantageous; alternative routes using imine intermediates have been developed to circumvent this issue.
Q & A
Q. Optimization Strategies :
- Temperature Control : Reactions at 108°C with NH₄OAc/AcOH improve cyclization efficiency .
- Catalysis : Use of DMF-DMA (dimethylformamide dimethyl acetal) enhances cyclocondensation yields .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating pure amines .
Basic Question: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Q. Methodological Answer :
- Spectroscopy :
- X-ray Crystallography :
- Use SHELXL for refinement. Key parameters include:
- Data Collection : High-resolution (≤1.0 Å) at low temperature (100 K) to reduce thermal motion .
- Twinned Data Handling : SHELXD/SHELXE resolve twinning in polar space groups (e.g., P2₁/c) .
Example : A pyrazole-triazolyl methanone derivative was resolved in monoclinic P2₁/c with R₁ = 0.048, showing planar pyrazole rings and hydrogen-bonded amine groups .
Advanced Question: How can computational docking predict the biological activity of this compound?
Q. Methodological Answer :
- Target Selection : Prioritize receptors with pyrazole-amine binding pockets (e.g., kinases, GPCRs).
- Docking Workflow :
- Ligand Preparation : Optimize geometry using DFT (B3LYP/6-31G*) .
- Protein Preparation : Remove water molecules and add hydrogens using tools like Glide .
- Grid Generation : Focus on active sites (e.g., ATP-binding pockets for kinase targets).
- Scoring : Use GlideScore 2.5, which penalizes solvent-exposed charged groups .
- Validation : Compare enrichment factors (EF) against decoy libraries. Glide 2.5 achieves EF > 20 for high-affinity targets .
Advanced Question: How do researchers resolve contradictions in experimental vs. computational data for pyrazole-amine derivatives?
Methodological Answer :
Common discrepancies include conflicting binding affinities or spectral assignments. Strategies:
- Crystallographic Validation : Overlay docking poses with X-ray structures to assess steric clashes or hydrogen-bond mismatches .
- Dynamic Simulations : Run MD simulations (e.g., GROMACS) to evaluate conformational stability .
- Spectroscopic Reanalysis : Use 2D NMR (COSY, HSQC) to reassign peaks misaligned with DFT-calculated shifts .
Case Study : A pyrazole-carboxylic acid derivative showed deviations in NMR shifts due to solvent effects, resolved via DMSO-d₆ vs. CDCl₃ comparisons .
Advanced Question: What strategies improve the yield of enantiomerically pure this compound?
Q. Methodological Answer :
- Chiral Chromatography : Use cellulose-based CSPs (Chiralpak IB) with hexane/isopropanol gradients.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclocondensation .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates .
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps .
- Spill Management : Neutralize amines with dilute acetic acid before disposal .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
